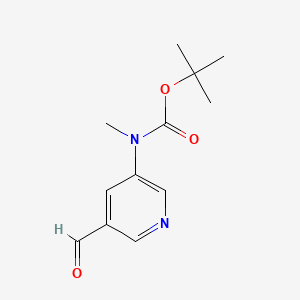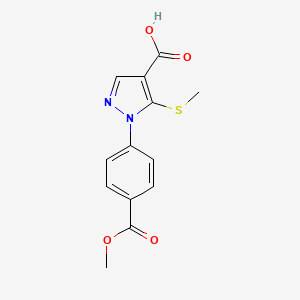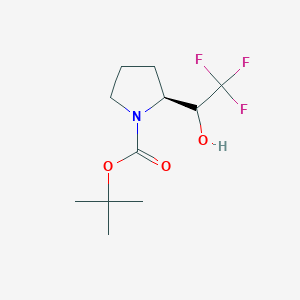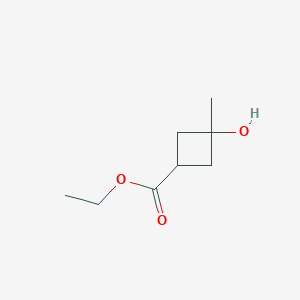
P-(Tert-butyl)phenoxymethanol, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of P-(Tert-butyl)phenoxymethanol, acetate can be achieved through several methods. One common approach involves the alkylation of p-cresol with tert-butyl alcohol in the presence of a catalyst. This reaction typically requires mild conditions and can be optimized using deep eutectic solvents as catalysts . Another method involves the esterification of p-tert-butylphenylacetic acid with methanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of efficient and recyclable catalysts to facilitate the alkylation and esterification reactions. The use of ionic liquids as catalysts has been shown to be effective in achieving high yields and selectivity . Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant ratios is crucial for large-scale production.
化学反应分析
Types of Reactions: P-(Tert-butyl)phenoxymethanol, acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding quinones or reduced to yield phenolic derivatives. Substitution reactions, such as alkylation and acylation, are also common.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Catalysts like p-toluenesulfonic acid and deep eutectic solvents are often employed to facilitate these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield quinones, while reduction reactions produce phenolic derivatives. Substitution reactions can result in various alkylated or acylated products.
科学研究应用
P-(Tert-butyl)phenoxymethanol, acetate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of fine chemicals and additives for the food industry . In biology, the compound’s antimicrobial properties make it useful as a preservative in pharmaceuticals and cosmetics . Industrially, it is used as a solvent and in the production of coatings, adhesives, and cleaners .
作用机制
The mechanism of action of P-(Tert-butyl)phenoxymethanol, acetate involves its interaction with molecular targets and pathways within cells. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit the growth of microorganisms . Additionally, its antioxidant properties may play a role in protecting cells from oxidative damage.
相似化合物的比较
P-(Tert-butyl)phenoxymethanol, acetate can be compared with other similar compounds such as tert-butyl acetate and methyl p-tert-butylphenylacetate. While tert-butyl acetate is primarily used as a solvent and has a fruity odor , methyl p-tert-butylphenylacetate is used as a food flavoring agent with a sweet, woody aroma . The unique combination of functional groups in this compound gives it distinct chemical properties and applications.
Similar Compounds
- Tert-butyl acetate
- Methyl p-tert-butylphenylacetate
- Phenoxyethanol
These compounds share structural similarities with this compound but differ in their specific functional groups and applications.
属性
CAS 编号 |
54889-98-4 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
(4-tert-butylphenoxy)methyl acetate |
InChI |
InChI=1S/C13H18O3/c1-10(14)15-9-16-12-7-5-11(6-8-12)13(2,3)4/h5-8H,9H2,1-4H3 |
InChI 键 |
SAUOVKUFPXZKPY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCOC1=CC=C(C=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate](/img/structure/B13942003.png)
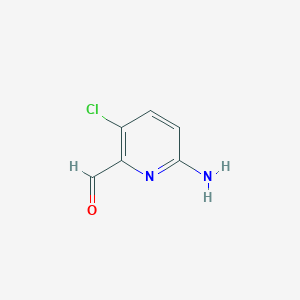
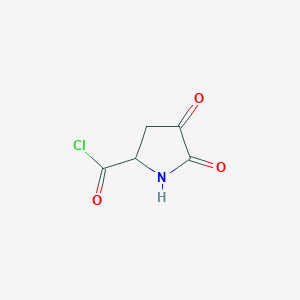
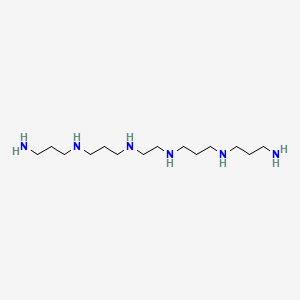

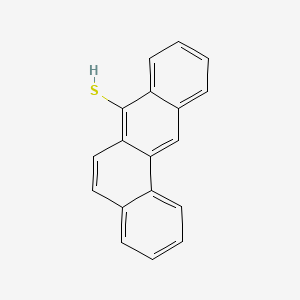
![1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13942031.png)
